(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester is a chiral compound with significant potential in various fields of scientific research. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of both amino and hydroxy functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine derivatives.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester involves large-scale synthesis using automated reactors. The process includes:
Continuous Flow Chemistry: To enhance efficiency and scalability.
Catalysts: Use of specific catalysts to accelerate the reaction rates.
Purification: Advanced purification techniques such as crystallization and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to convert the carbonyl group back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate).
Reducing Agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride).
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Chiral Building Block: Important for the synthesis of chiral drugs and catalysts.
Biology
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural similarity to natural substrates.
Biochemical Probes: Used in studying biochemical pathways and enzyme mechanisms.
Medicine
Pharmaceutical Development: Potential precursor for the synthesis of drugs targeting neurological disorders.
Drug Design: Utilized in the design of new therapeutic agents due to its unique functional groups.
Industry
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemicals for crop protection.
Mechanism of Action
The mechanism by which (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors due to its structural features.
Pathways Involved: Modulation of biochemical pathways, particularly those involving neurotransmitters or metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester: Differing in the stereochemistry at the 5-position.
(3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester: Differing in the stereochemistry at the 3-position.
Uniqueness
Chirality: The (3R,5R) configuration provides unique interactions with biological targets compared to other stereoisomers.
Functional Groups: The combination of amino and hydroxy groups offers versatility in chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVUMRPAZPCMTK-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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